molecular formula C16H13N3O3 B063236 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- CAS No. 172753-15-0

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo-

Cat. No. B063236
CAS RN: 172753-15-0
M. Wt: 295.29 g/mol
InChI Key: OBAWZPBSQYASTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- is a chemical compound with potential applications in scientific research. It belongs to the class of pyridopyrimidine derivatives, which have shown promising results in various biological assays.

Mechanism of Action

The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in various cellular processes such as DNA replication, cell division, and protein synthesis. It may also modulate the activity of certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, it has been reported to have antiviral activity against herpes simplex virus and human immunodeficiency virus.

Advantages and Limitations for Lab Experiments

One advantage of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- in lab experiments is its potential use in a wide range of biological assays. It has been shown to exhibit activity against various targets, making it a versatile tool for researchers. However, the limitations of this compound include its moderate yield and the need for recrystallization to improve purity.

Future Directions

There are several future directions for research on 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo-. One direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its activity against other viruses and to develop it as a potential antiviral agent. In addition, further studies are needed to elucidate its mechanism of action and to optimize its synthesis to improve yield and purity.
In conclusion, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- is a promising compound with potential applications in scientific research. Its diverse biological activities and potential use in the treatment of various diseases make it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis for more efficient use in lab experiments.

Synthesis Methods

The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- involves a multi-step process. The first step involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base to form the corresponding pyridopyrimidine intermediate. The intermediate is then treated with 4-methoxybenzoyl chloride and a base to yield the final product. The yield of the product is moderate, and the purity can be improved by recrystallization.

Scientific Research Applications

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo- has shown potential applications in scientific research. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

172753-15-0

Product Name

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methoxyphenyl)-4-oxo-

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C16H13N3O3/c1-22-12-7-5-11(6-8-12)18-15(20)13-10-17-14-4-2-3-9-19(14)16(13)21/h2-10H,1H3,(H,18,20)

InChI Key

OBAWZPBSQYASTO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O

Other CAS RN

172753-15-0

synonyms

N-(4-methoxyphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraen e-9-carboxamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.